

# literature review of 4-(Aminomethyl)pyridin-2(1H)-one

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## Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

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An In-depth Technical Guide to **4-(Aminomethyl)pyridin-2(1H)-one** and the Broader Pyridin-2(1H)-one Scaffold

**Disclaimer:** Direct scientific literature providing in-depth biological and experimental data specifically for **4-(Aminomethyl)pyridin-2(1H)-one** is limited. This guide provides a comprehensive review of the broader pyridin-2(1H)-one scaffold, a well-recognized "privileged structure" in medicinal chemistry, and includes specific data on closely related derivatives where available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this chemical space.

## Introduction

The pyridin-2(1H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.<sup>[1]</sup> Recognized for its versatile chemical nature, it is a key component in numerous natural products and clinically approved pharmaceuticals. The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its broad pharmacological significance.<sup>[1][2]</sup> Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.<sup>[3]</sup> This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyridin-2(1H)-one derivatives, with a specific focus on derivatives containing a 4-(aminomethyl) moiety where data is available.

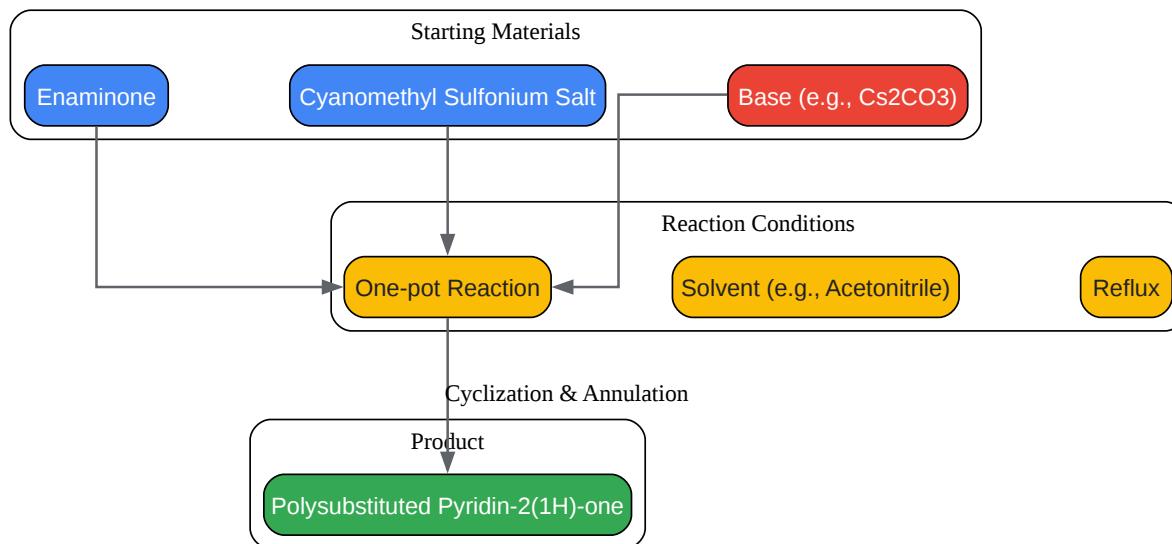
## Synthesis of the Pyridin-2(1H)-one Scaffold

The synthesis of substituted pyridin-2(1H)-ones can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component cyclization reaction.

### General Experimental Protocol: Three-Component Synthesis

A facile and efficient one-pot synthesis of polysubstituted pyridin-2(1H)-ones can be achieved from readily available enaminones and a cyanomethyl sulfonium bromide salt in the presence of a base such as cesium carbonate.<sup>[4]</sup> The reaction mechanism is proposed to involve a sequential nucleophilic vinylic substitution, intramolecular nucleophilic cyclization, and dealkylation.

Another versatile method is the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate, which affords 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones.<sup>[4]</sup>

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General workflow for the synthesis of pyridin-2(1H)-ones.

## Biological Activities of Pyridin-2(1H)-one Derivatives

The pyridin-2(1H)-one scaffold is associated with a remarkable breadth of biological activities, targeting critical enzymes and pathways implicated in various diseases.

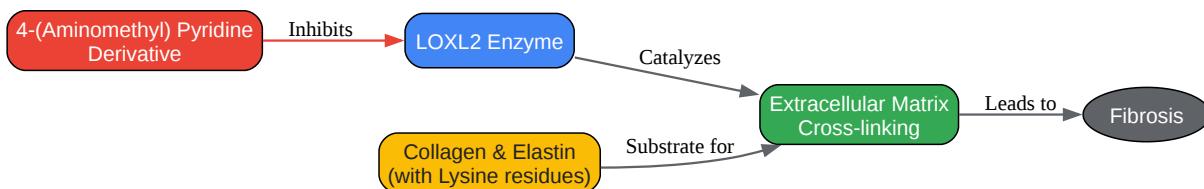
Biological Activity	Target/Mechanism	Example Derivative Class	Reference
Anticancer	Kinase Inhibition (e.g., PIM-1, c-Src)	Substituted 3,5-diaryl-pyridin-2(1H)-ones	[1][5]
Antiviral	Inhibition of viral enzymes (e.g., HIV reverse transcriptase)	4-cycloalkyloxy-pyridin-2(1H)-ones	[2]
Antimicrobial	Broad-spectrum activity against bacteria and fungi	Variously substituted pyridin-2(1H)-ones	[1]
Anti-inflammatory	Inhibition of pro-inflammatory cytokines (e.g., TNF- $\alpha$ )	Phenyl-substituted pyridin-2(1H)-ones	[2]
Analgesic	Anti-allodynic effect in inflammatory pain models	3,5-disubstituted pyridin-2(1H)-ones	[6]
PCSK9 Inhibition	Reduction of PCSK9 secretion	4-amino-2-pyridone derivatives	[7][8]
LOXL2 Inhibition	Irreversible inhibition of lysyl oxidase-like 2	4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives	[9]

## Focus: 4-(Aminomethyl) Pyridinone Derivatives as LOXL2 Inhibitors

While data on **4-(Aminomethyl)pyridin-2(1H)-one** is scarce, a study on 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives has identified them as potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).<sup>[9]</sup> LOXL2 is a key enzyme in the remodeling of the extracellular matrix, and its dysregulation is linked to fibrosis.<sup>[9]</sup>

## Mechanism of Action: LOXL2 Inhibition

LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, leading to the formation of reactive aldehydes.<sup>[9]</sup> These aldehydes then form cross-links, a critical step in tissue remodeling. Inhibition of LOXL2 by 4-(aminomethyl) pyridine derivatives can block this process, thereby reducing fibrosis.



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